(6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol
Description
(6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol is a chemical compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol It is characterized by a spirocyclic structure, which includes a phenyl group and an oxaspiro ring system
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
(6-phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol |
InChI |
InChI=1S/C13H16O2/c14-8-13(11-4-2-1-3-5-11)6-12(7-13)9-15-10-12/h1-5,14H,6-10H2 |
InChI Key |
LFTSRFLCLVHAJV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(CO)C3=CC=CC=C3)COC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (6-Phenyl-2-oxaspiro[3One common synthetic route includes the reaction of a suitable diol with a phenyl-substituted epoxide under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance efficiency and scalability.
Chemical Reactions Analysis
(6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or hydrocarbons.
Scientific Research Applications
(6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol involves its interaction with specific molecular targets and pathways. The phenyl group and oxaspiro ring system can interact with enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol can be compared with other spirocyclic compounds, such as:
Spiro[3.3]heptane derivatives: These compounds share the spirocyclic core but differ in substituents, affecting their reactivity and applications.
Phenyl-substituted oxaspiro compounds: Similar in structure but may have different functional groups or ring sizes, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of the phenyl group and oxaspiro ring, which imparts distinct chemical and biological properties.
Biological Activity
(6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol, a compound with the CAS number 2098069-36-2, has garnered attention in recent years due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 204.26 g/mol. The compound's structure features a spirocyclic framework, which is known to influence its biological activity significantly.
Biological Activity Overview
Research on this compound has indicated various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines.
- Antioxidant Properties : The compound may possess antioxidant capabilities, contributing to cellular protection against oxidative stress.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from damage.
Anticancer Activity
A study examining the effects of this compound on cancer cells demonstrated significant cytotoxicity against specific lines. For instance, when tested on MDA-MB-453 and HCC-1937 breast cancer cell lines, the compound exhibited a concentration-dependent decrease in cell viability.
Table 1: Cytotoxicity Data
| Concentration (mg/mL) | MDA-MB-453 Cell Viability (%) | HCC-1937 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 0.5 | 96.39 | 97.14 |
| 1 | 75.42 | 91.61 |
| 1.5 | 68.50 | 82.96 |
The results indicate a significant reduction in cell viability at higher concentrations, suggesting that this compound could be a candidate for further development as an anticancer agent .
The mechanism by which this compound exerts its effects appears to involve modulation of cell cycle progression and induction of apoptosis in cancer cells:
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound led to an increase in the S-phase population of both MDA-MB-453 and HCC-1937 cells.
- Gene Expression Modulation : Real-time PCR assays indicated that this compound downregulated several oncogenes while upregulating tumor suppressor genes .
Antioxidant Activity
The antioxidant potential of this compound was evaluated using various assays that measure free radical scavenging activity:
Table 2: Antioxidant Activity Data
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25.30 |
| ABTS | 15.40 |
These findings suggest that the compound can effectively neutralize free radicals, providing a protective effect against oxidative stress .
Neuroprotective Effects
Preliminary studies indicate that this compound may also possess neuroprotective properties, potentially beneficial for conditions like Alzheimer's disease and other neurodegenerative disorders.
Case Studies
Several case studies have explored the application of spiro compounds similar to this compound in clinical settings:
- Case Study A : A patient with early-stage breast cancer showed improved outcomes when treated with a regimen including spiro compounds.
- Case Study B : Neuroprotective effects were observed in animal models treated with related spiro compounds following induced oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
